methyl (6-chloro-4-oxoquinolin-1(4H)-yl)acetate
Description
Methyl (6-chloro-4-oxoquinolin-1(4H)-yl)acetate is a quinoline-derived compound characterized by a chloro substituent at position 6, a ketone group at position 4, and an acetate ester moiety linked to the nitrogen at position 1 (Figure 1).
Synthesis: The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, analogous derivatives are prepared by refluxing chloroacetate intermediates with amines in the presence of potassium carbonate (K₂CO₃) in dry acetone. Similar methods involving DMF and sodium acetate are employed for introducing malononitrile or cyanoacetate groups at position 4 of quinoline scaffolds.
Properties
IUPAC Name |
methyl 2-(6-chloro-4-oxoquinolin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-17-12(16)7-14-5-4-11(15)9-6-8(13)2-3-10(9)14/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJMQPAJFPCYDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC(=O)C2=C1C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (6-chloro-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 6-chloroquinoline and methyl chloroacetate.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a base such as sodium hydride or potassium carbonate. The reaction mixture is heated to promote the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (6-chloro-4-oxoquinolin-1(4H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The chloro substituent at the 6-position can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chloro group.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (6-chloro-4-oxoquinolin-1(4H)-yl)acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in drug discovery and development.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Quinolone derivatives, including this compound, are investigated for their potential antibacterial, antiviral, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl (6-chloro-4-oxoquinolin-1(4H)-yl)acetate involves its interaction with specific molecular targets. In antibacterial applications, quinolone derivatives typically inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death.
Comparison with Similar Compounds
Table 1: Substituent and Molecular Data
*Calculated based on molecular formula.
Key Observations :
- Halogen Effects : Bromine substitution at position 6 (as in ) increases molecular weight and may enhance lipophilicity compared to chlorine. Brominated derivatives often exhibit altered reactivity in cross-coupling reactions.
- Chain Length: Extending the acetate chain to propanoate () marginally increases molecular weight but could influence binding affinity in biological targets.
Key Observations :
- Brominated derivatives () often require stricter storage conditions (e.g., airtight containers) due to higher reactivity.
- Methoxy-containing compounds () may pose greater risks of ocular damage, necessitating PPE like goggles during handling.
Crystallographic and Structural Validation
Tools like SHELX are critical for validating the crystal structures of these compounds. For example, derivatives with extended alkyl chains (e.g., ) may exhibit different packing motifs compared to parent structures, influencing solubility and stability.
Biological Activity
Methyl (6-chloro-4-oxoquinolin-1(4H)-yl)acetate is a compound belonging to the quinolone family, which has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a quinoline core with a chloro substituent at the 6-position and a methyl acetate group. The molecular formula is , with a molecular weight of approximately 239.66 g/mol. The presence of the chloro group enhances its reactivity and potential therapeutic applications.
Antimicrobial Properties
Quinolone derivatives, including this compound, are known for their significant antibacterial properties. These compounds often exert their effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial replication. Research indicates that modifications in the quinolone structure can enhance efficacy against various bacterial strains.
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Antibacterial | Inhibition of DNA gyrase |
| Ciprofloxacin | Broad-spectrum | Inhibition of DNA gyrase and topoisomerase IV |
| Norfloxacin | Gram-negative bacteria | Inhibition of DNA replication |
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance, it has shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-435 (melanoma). The compound's mechanism may involve inducing apoptosis or cell cycle arrest in cancer cells.
Case Study: Antiproliferative Activity
In a study evaluating the antiproliferative effects on multiple cancer cell lines, this compound exhibited significant growth inhibition. The growth inhibition percentages were measured using the MTT assay across different concentrations.
| Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 35.1 | Induction of apoptosis |
| MDA-MB-435 | 60.4 | Cell cycle arrest |
| HOP-92 (NSCLC) | 34.14 | Apoptosis via mitochondrial pathway |
The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound inhibits key enzymes involved in DNA replication in bacteria.
- Cytotoxicity : It induces apoptosis in cancer cells through mitochondrial pathways.
- Modulation of Signaling Pathways : Interaction with cellular signaling pathways may alter cell proliferation and survival.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps including condensation reactions followed by esterification processes. The compound serves as an intermediate for synthesizing various derivatives that may exhibit enhanced biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
